Acide 3-(furan-2-yl)pyrazine-2-carboxylique

Vue d'ensemble

Description

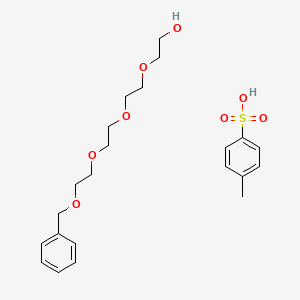

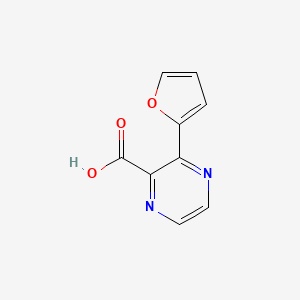

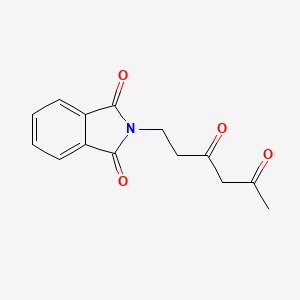

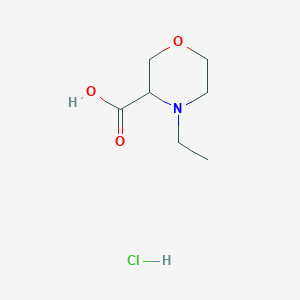

“3-(Furan-2-yl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a derivative of pyrazine, which is a class of compounds known for their versatility in pharmacological activity .

Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years. A switch from traditional resources such as crude oil to biomass has been observed in the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of furan compounds involves a variety of catalysts and transformations .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)pyrazine-2-carboxylic acid” can be inferred from its molecular formula C9H6N2O3. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse and complex. The oligomerization of these compounds can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds . In some cases, side processes of decarboxylation can also occur .Applications De Recherche Scientifique

Activité antimicrobienne

Acide 3-(furan-2-yl)pyrazine-2-carboxylique : les dérivés ont été étudiés pour leurs propriétés antimicrobiennes. Des recherches indiquent que ces composés présentent une bonne activité antimicrobienne contre les champignons de type levure Candida albicans à une concentration de 64 µg/mL . Cela suggère une utilisation potentielle dans le développement de nouveaux agents antimicrobiens, en particulier pour les infections fongiques.

Synthèse organique

La structure du composé est propice à diverses applications de synthèse organique. Il peut participer à des réactions telles que l'hydroarylation , qui est utile pour créer des molécules organiques complexes. Cela a des implications pour la synthèse de produits pharmaceutiques et d'autres molécules biologiquement actives.

Agents antifongiques

Des composés dérivés de l'This compound ont montré une activité antifongique, en particulier contre Trichophyton mentagrophytes . Cela ouvre des voies pour le développement de nouveaux traitements antifongiques.

Conversion de la biomasse

Le cycle furanne dans l'This compound est un motif couramment dérivé de la biomasse, comme le furfural et le 5-hydroxyméthylfurfural (5-HMF) . Cela en fait un candidat pour la recherche sur les technologies de conversion de la biomasse, qui visent à créer des matières premières chimiques durables.

Orientations Futures

Mécanisme D'action

- Unfortunately, precise information about its specific targets is not readily available in the literature I’ve accessed . However, we can explore its potential interactions based on its chemical structure.

Target of Action

Remember, while FPCA’s precise details remain elusive, its potential therapeutic applications and interactions await further exploration. 🧪🔍 . If you have any more questions or need additional information, feel free to ask! 😊

Analyse Biochimique

Biochemical Properties

3-(Furan-2-yl)pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antimicrobial agents . It interacts with bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth. Additionally, 3-(Furan-2-yl)pyrazine-2-carboxylic acid has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 3-(Furan-2-yl)pyrazine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, such as lung carcinoma cells, by inducing apoptosis through the modulation of signaling pathways . Furthermore, 3-(Furan-2-yl)pyrazine-2-carboxylic acid can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 3-(Furan-2-yl)pyrazine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways. Additionally, 3-(Furan-2-yl)pyrazine-2-carboxylic acid can activate certain signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions contribute to its overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carboxylic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 3-(Furan-2-yl)pyrazine-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression

Dosage Effects in Animal Models

The effects of 3-(Furan-2-yl)pyrazine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antibacterial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure the safety and efficacy of 3-(Furan-2-yl)pyrazine-2-carboxylic acid.

Metabolic Pathways

3-(Furan-2-yl)pyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules

Propriétés

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJJTKKQJVSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)